2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNIFDLOYJSTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Conditions
The brominated phenylpropanoic acid ester serves as the electrophilic partner, while 2-fluorophenylboronic acid acts as the nucleophile. In a representative procedure:
- Electrophile : 4-Bromo-2-methylpropanoic acid ethyl ester
- Nucleophile : 2-Fluorophenylboronic acid
- Catalyst : Palladium acetate (Pd(OAc)₂, 1–2 mol%)
- Ligand : Triphenylphosphine (PPh₃, 2–4 mol%)
- Base : Potassium carbonate (K₂CO₃, 2 M aqueous solution)
- Solvent : Dimethoxyethane (DME)
- Temperature : Reflux (85–90°C)
- Yield : 70–75%
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the biphenyl bond (Figure 1).
Optimization and Challenges
- Steric Effects : The methyl group adjacent to the carboxylic acid imposes steric hindrance, necessitating elevated temperatures or prolonged reaction times.
- Boronic Acid Stability : 2-Fluorophenylboronic acid is prone to protodeboronation under acidic conditions, requiring pH-controlled environments.
Table 1. Suzuki-Miyaura Coupling Conditions and Outcomes
Introduction of the Methyl Group via Alkylation
The 2-methyl substituent is introduced through α-alkylation of a phenylacetic acid ester precursor prior to biphenyl coupling.
Enolate Formation and Methylation
- Substrate : Ethyl 4-bromophenylacetate
- Base : Lithium diisopropylamide (LDA, 1.1 eq)
- Alkylating Agent : Methyl iodide (1.2 eq)
- Solvent : Tetrahydrofuran (THF)
- Temperature : –78°C to 0°C
- Yield : 80–85%
The enolate intermediate attacks methyl iodide, installing the methyl group α to the ester carbonyl. Subsequent hydrolysis yields 4-bromo-2-methylpropanoic acid, which is esterified for use in Suzuki coupling.
Table 2. Alkylation Conditions for Methyl Group Introduction
| Entry | Substrate | Base | Alkylating Agent | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl 4-bromophenylacetate | LDA | Methyl iodide | THF | 85 |
| 2 | Methyl 4-bromophenylacetate | NaHMDS | Dimethyl sulfate | DMF | 78 |
Carboxylic Acid Formation via Ester Hydrolysis
The final step involves saponification of the ethyl ester to unmask the carboxylic acid.
Hydrolysis Conditions
- Substrate : Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoate
- Base : Sodium hydroxide (NaOH, 2 M aqueous)
- Solvent : Ethanol/water (1:1 v/v)
- Temperature : Reflux (80°C)
- Yield : 90–95%
The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, followed by protonation to yield the free acid.
Alternative Synthetic Strategies
Ullmann Coupling
While less common, Ullmann coupling between a 2-fluoroiodobenzene and a 4-bromo-2-methylpropanoic acid derivative has been reported:
- Catalyst : Copper(I) iodide (CuI, 10 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : Dimethylformamide (DMF)
- Yield : 50–60%
This method is limited by lower efficiency and harsher conditions compared to Suzuki-Miyaura coupling.
Friedel-Crafts Alkylation
Friedel-Crafts acylation of biphenyl with methylpropanoic acid chloride is theoretically feasible but impractical due to poor regioselectivity and side reactions.
Comparative Analysis of Synthetic Routes
Table 3. Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yield, functional group tolerance | Requires palladium catalysts |
| Alkylation-Hydrolysis | Straightforward methyl introduction | Multi-step, low atom economy |
| Ullmann Coupling | No boronic acid needed | Low yield, copper waste |
Chemical Reactions Analysis
Types of Reactions
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylate salts (e.g., sodium carboxylate).
Reduction: Hydrogenated aromatic compounds.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(3'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic Acid
2-(3-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic Acid (4m)**
Table 1: Positional Isomers Comparison
| Compound | Fluorine Position | Methyl Group | Key Activity | Reference |
|---|---|---|---|---|
| Target Compound | 2' | Yes | Under investigation | |
| 3'-Fluoro isomer | 3' | No | NSAID (flurbiprofen) | |
| 3-Fluoro-2-methylpropanoic acid | 3 | Yes | N/A |
Enantiomers
(R)-2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propanoic Acid
- Structure : R-enantiomer of flurbiprofen.
- Properties : Distinct pharmacokinetics; the (S)-enantiomer is pharmacologically active in NSAIDs.
- Hazard Profile : Classified as hazardous (H301: toxic if swallowed; H361: suspected of damaging fertility) .
Amide Derivatives
(±)-2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Table 2: Amide Derivatives Comparison
Hydrazide-Hydrazone Derivatives
(E)-N'-Benzylidene-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide
- Synthesis : Derived from 2-(2'-fluoro-biphenyl-4-yl)propanehydrazide and aryl aldehydes.
- Activity: Exhibits in vitro rease (retinoid-inducible serine carboxypeptidase) inhibitory activity, with derivatives showing IC₅₀ values ranging from 0.8–12.4 μM .
Table 3: Hydrazide-Hydrazone Derivatives
| Derivative | Aldehyde Component | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4a (3,4,5-trimethoxybenzylidene) | 3,4,5-trimethoxy | 0.8 | |
| 4b (3-nitrobenzylidene) | 3-nitro | 12.4 |
Ester Derivatives
Biphenyl Ester Tyrosinase Inhibitors
- Structure : 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates (e.g., 2p, 2r, 2s).
- Activity : Inhibit tyrosinase (IC₅₀ ~100–250 μg/mL), comparable to kojic acid. Molecular docking shows binding at the active-site entrance .
Physicochemical and Pharmacokinetic Considerations
- Hazard Profile: Enantiomer-specific toxicity noted for (R)-flurbiprofen .
- Crystallography : Biphenyl esters form densely packed crystals due to π-π stacking, enhancing stability .
Biological Activity
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid, also known as (R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article compiles recent research findings regarding its synthesis, biological effects, and potential applications in pharmacology.
- Molecular Formula : C15H13FO2
- Molecular Weight : 244.26 g/mol
- CAS Number : 51543-40-9
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobiphenyl derivatives with appropriate acyl chlorides under controlled conditions. The process often employs various coupling agents to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably:
- Chlamydia trachomatis : The compound exhibited selective activity against Chlamydia species, suggesting potential as a therapeutic agent for infections caused by these bacteria .
- Gram-positive and Gram-negative Bacteria : Preliminary screenings indicated moderate antibacterial activity against several strains, including Neisseria meningitidis and Haemophilus influenzae .
Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. In a study measuring the ability to scavenge free radicals, it demonstrated an IC50 value indicating significant antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .
Antiproliferative Effects
Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it was found to be effective against melanoma cells with an IC50 value that suggests a potential role in cancer therapy .
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with specific biological targets involved in bacterial growth and oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
